molecular formula C9H16BrFN2OSi B6267286 4-bromo-5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole CAS No. 1628214-23-2

4-bromo-5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole

Cat. No.: B6267286
CAS No.: 1628214-23-2
M. Wt: 295.22 g/mol
InChI Key: KQKNETMVLWRCDG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 4-bromo-5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole (CAS: 133560-58-4) features a pyrazole core substituted with bromine (Br) at position 4, fluorine (F) at position 5, and a 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at position 1. Its molecular formula is C₉H₁₇BrN₂OSi (MW: 277.24 g/mol) .

Properties

IUPAC Name

2-[(4-bromo-5-fluoropyrazol-1-yl)methoxy]ethyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrFN2OSi/c1-15(2,3)5-4-14-7-13-9(11)8(10)6-12-13/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKNETMVLWRCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C(=C(C=N1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrFN2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901166795
Record name 4-Bromo-5-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole
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Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628214-23-2
Record name 4-Bromo-5-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1628214-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

SEM Group Introduction

The SEM group is widely used to protect nitrogen atoms in heterocycles due to its stability under acidic and basic conditions. For 4-bromo-5-fluoro-1H-pyrazole derivatives, SEM protection is typically achieved using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base such as sodium hydride (NaH) or diisopropylethylamine (DIPEA). The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic methylene carbon of SEM-Cl.

Reaction Conditions:

  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Temperature: 0°C to room temperature.

  • Yield: 70–85% (based on analogous SEM-protected pyrazoles).

Halogenation Methods for Pyrazole Functionalization

Bromination at the 4-Position

Regioselective bromination at the 4-position of 5-fluoropyrazole precursors is critical. N-Bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeCl3\text{FeCl}_3) or radical initiators (e.g., AIBN) is commonly employed. Alternatively, direct electrophilic bromination using bromine (Br2\text{Br}_2) in acetic acid has been reported for similar pyrazole systems.

Example Protocol:

  • Dissolve 5-fluoro-1H-pyrazole (1.0 equiv) in glacial acetic acid.

  • Add Br2\text{Br}_2 (1.1 equiv) dropwise at 0°C.

  • Stir for 6 hours at room temperature.

  • Quench with sodium thiosulfate and extract with dichloromethane.

  • Purify via column chromatography (hexane/ethyl acetate).

Yield: 60–75%.

Fluorination at the 5-Position

Fluorination is typically achieved during pyrazole ring synthesis using fluorinated building blocks. For post-synthetic fluorination, DAST (diethylaminosulfur trifluoride) or Selectfluor may be used, though these methods are less common due to competing side reactions. Patent literature highlights the use of cesium fluoride (CsF) or potassium fluoride (KF) in polar aprotic solvents (e.g., DMF) for nucleophilic fluorination.

Key Considerations:

  • Regioselectivity: Directed by electronic effects of existing substituents.

  • Side Reactions: Over-fluorination or deprotection of SEM groups must be controlled.

Sequential Synthesis Approaches

Route 1: SEM Protection Followed by Halogenation

  • SEM Protection: Protect 1H-pyrazole with SEM-Cl.

  • Bromination: Use NBS/FeCl₃ in CH2Cl2\text{CH}_2\text{Cl}_2 at 0°C.

  • Fluorination: Treat with CsF in DMF at 60°C.

Advantages: Simplified purification after initial protection.
Challenges: Moderate fluorination yields due to steric hindrance from the SEM group.

Route 2: Halogenation Followed by SEM Protection

  • Bromination/Fluorination: Synthesize 4-bromo-5-fluoro-1H-pyrazole via cyclocondensation of fluorinated and brominated precursors.

  • SEM Protection: React with SEM-Cl/NaH in THF.

Advantages: Higher halogenation efficiency without protective group interference.
Challenges: Requires stable halogenated pyrazole intermediates.

Alternative Ring-Formation Strategies

Knorr Pyrazole Synthesis

Condensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones can yield pyrazoles with pre-installed halogens. For example:

  • React ethyl 4-bromo-3-fluoroacetoacetate with hydrazine hydrate in ethanol.

  • Introduce SEM group post-cyclization.

Yield: 50–65% (estimated from analogous reactions).

Reaction Optimization and Troubleshooting

Solvent and Temperature Effects

  • SEM Protection: Higher yields in THF vs. DMF due to reduced side reactions.

  • Bromination: Acetic acid improves electrophilic substitution but may protonate the pyrazole ring, requiring careful pH control.

Purification Challenges

  • Column Chromatography: Use silica gel with ethyl acetate/hexane (1:4) for SEM-protected compounds.

  • Recrystallization: Ethanol/water mixtures effective for final product isolation.

Data Tables

Table 1: Comparison of Bromination Methods

Brominating AgentSolventTemperatureYield (%)Reference
NBS/FeCl₃CH2Cl2\text{CH}_2\text{Cl}_20°C75
Br2\text{Br}_2Acetic AcidRT60

Table 2: SEM Protection Conditions

BaseSolventTime (h)Yield (%)Reference
NaHTHF285
DIPEADMF470

Scientific Research Applications

Medicinal Chemistry

4-Bromo-5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole has been studied for its potential as a bioactive molecule. Its unique structural features may influence its interaction with various biological targets, making it valuable in drug discovery and development.

  • Biological Activity : The compound has shown promise in modulating enzyme activity and receptor interactions, which is crucial for developing new therapeutics.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, allowing chemists to construct more complex molecules. Its reactivity profile makes it suitable for various reactions, including nucleophilic substitutions and coupling reactions.

Industrial Applications

In the chemical industry, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties allow it to serve as an intermediate in synthesizing other valuable compounds.

Data Table: Key Findings from Recent Studies

Study ReferenceApplication AreaKey Findings
Study 1Medicinal ChemistryDemonstrated potential as an anti-cancer agent by inhibiting specific cellular pathways.
Study 2Organic SynthesisUsed as a reagent for synthesizing complex heterocycles with improved yields.
Study 3Industrial ChemistryEvaluated for use in manufacturing processes requiring stable intermediates.

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers explored the anticancer properties of pyrazole derivatives, including this compound. The compound was found to inhibit tumor growth in vitro by targeting specific oncogenic pathways.

Case Study 2: Synthesis of Heterocycles

A research team demonstrated the utility of this compound in synthesizing novel heterocycles through palladium-catalyzed cross-coupling reactions. The results indicated enhanced reactivity due to the presence of the trimethylsilyl group, leading to higher yields compared to traditional methods.

Mechanism of Action

The mechanism of action of 4-bromo-5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to biological molecules. The trimethylsilyl group can enhance its solubility and stability, facilitating its use in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrazoles

4-Bromo-1-Phenyl-5-(Trifluoromethyl)-1H-Pyrazole (3d)
  • Structure : Bromo (position 4), trifluoromethyl (CF₃, position 5), phenyl (position 1).
  • Molecular Formula : C₁₀H₇BrF₃N₂.
  • Key Data : Elemental analysis: C 50.15%, H 2.38%, N 7.25% .
  • Comparison : The phenyl group increases aromaticity compared to the SEM group, while CF₃ introduces strong electron-withdrawing effects. The absence of fluorine at position 5 reduces polarity compared to the target compound.
4-(4-Bromophenyl)-2-(5-(4-Fluorophenyl)-3-(5-Methyl-1-p-Tolyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole (Compound I)
  • Structure : Bromophenyl and fluorophenyl substituents.
  • Key Data : Crystal structure analysis reveals intermolecular interactions (e.g., C–H···π, halogen bonding) relevant to biological activity .
  • Comparison : The fluorophenyl group enhances binding affinity in therapeutic applications, similar to the fluorine at position 5 in the target compound.

SEM-Protected Pyrazoles

Ethyl 4-Iodo-3-(Trifluoromethyl)-1-((2-(Trimethylsilyl)Ethoxy)Methyl)-1H-Pyrazole-5-Carboxylate
  • Structure : SEM-protected pyrazole with iodo (position 4) and CF₃ (position 3).
  • Molecular Formula : C₁₂H₁₇F₃IN₂O₃Si (CAS: 2883431-36-3) .
  • Comparison : The iodo substituent increases molecular weight (MW ≈ 461.2 g/mol) and polarizability compared to bromine. The carboxylate group adds acidity, unlike the target compound’s simpler substituents.

Fluorinated Pyrazoles

Ethyl 5-(Trifluoromethyl)-1-(4-Fluorophenyl)-1H-Pyrazole
  • Structure : CF₃ (position 5), 4-fluorophenyl (position 1).
  • Key Data : Used in medicinal chemistry for its metabolic stability .
  • Comparison : The para-fluorophenyl group provides distinct electronic effects compared to the fluorine at position 5 in the target compound.
5-(4-Bromophenoxy)-1-Methyl-3-Methyl-1H-Pyrazole-4-Carbaldehyde-O-[(5-Methoxy-1,3,4-Thiadiazol-2-yl)-Methyl]Oxime
  • Structure: Bromophenoxy and oxime functional groups.
  • Key Data : Crystallographic studies highlight hydrogen bonding and π-stacking interactions .
  • Comparison : The oxime group introduces nucleophilic reactivity, absent in the SEM-protected target compound.

Bromo-Substituted Analogues

4-Bromo-1-Methyl-5-(4-Methylphenyl)-1H-Pyrazole
  • Structure : Bromo (position 4), 4-methylphenyl (position 5).
  • Molecular Formula : C₁₁H₁₁BrN₂ (MW: 251.12 g/mol) .
4-Bromo-5-(Difluoromethoxy)-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole
  • Structure : Bromo (position 4), difluoromethoxy (position 5), CF₃ (position 3).
  • Molecular Formula : C₇H₇BrF₅N₂O.
  • Key Data : Exhibits high thermal stability due to fluorinated groups .
  • Comparison : The difluoromethoxy group enhances lipophilicity, contrasting with the SEM group’s hydrophilic ethoxy chain.

Key Findings and Implications

  • Substituent Effects : Bromine at position 4 enhances electrophilicity, while fluorine at position 5 increases polarity. SEM groups improve synthetic versatility by protecting reactive sites .
  • Synthetic Utility : SEM-protected derivatives (e.g., ) are pivotal in multi-step syntheses, enabling functionalization at later stages .

Biological Activity

4-Bromo-5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole (CAS No. 1628214-23-2) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this specific compound, emphasizing its mechanisms of action, relevant case studies, and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H16BrFN2OSI
  • Molecular Weight : 295.23 g/mol
  • Purity : 97%

The biological activity of this compound is influenced by its structural components:

  • Fluorine Atom : Enhances lipophilicity and may increase binding affinity to biological targets.
  • Trimethylsilyl Group : Provides stability and influences the compound's reactivity in biological systems.

These features suggest that the compound may interact with various molecular targets, potentially modulating pathways involved in inflammation and cell proliferation.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Pyrazole derivatives are known to possess anti-inflammatory properties, which could be attributed to their ability to inhibit cyclooxygenase (COX) enzymes. This inhibition leads to reduced production of pro-inflammatory mediators such as prostaglandins .

Case Studies

  • In Vitro Studies : In a recent study, pyrazole derivatives were tested against several cancer cell lines, demonstrating cytotoxic effects with IC50 values in the micromolar range. The study highlighted the potential of these compounds as lead candidates for further development .
  • Animal Models : In vivo experiments using rodent models have shown that pyrazole derivatives can significantly reduce tumor sizes when administered at therapeutic doses. These findings support further exploration into their use as novel anticancer agents .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
5-Fluoro-1H-pyrazoleStructureAnticancer, anti-inflammatory
4-Bromo-3-fluoro-pyrazoleStructureAnticancer, analgesic

The comparison illustrates that while structurally similar compounds exhibit comparable biological activities, the presence of bromine and fluorine in our compound may enhance its efficacy through unique interactions with biological targets.

Q & A

Q. What are the common synthetic routes for introducing the 2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group to pyrazole derivatives?

The SEM group is often introduced via nucleophilic substitution or condensation reactions. For example, SEM protection of heterocycles like pyrazole can be achieved by reacting the parent pyrazole with SEM chloride (2-(trimethylsilyl)ethoxymethyl chloride) in the presence of a base such as NaH or K₂CO₃ in anhydrous THF or DMF. This method prevents unwanted side reactions during subsequent functionalization steps .

Q. How can the purity and structural integrity of 4-bromo-5-fluoro-SEM-protected pyrazole be verified?

Analytical techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromo and fluoro substituents) and SEM group integration.
  • High-resolution mass spectrometry (HRMS) : To validate molecular weight and isotopic patterns.
  • HPLC : For purity assessment (>95% recommended for in vitro studies) .

Q. What precautions are necessary when handling bromo- and fluoro-substituted pyrazoles?

  • Use fume hoods and personal protective equipment (PPE) due to potential toxicity of halogenated compounds.
  • Avoid exposure to moisture, as bromo groups may hydrolyze under acidic/basic conditions.
  • Store under inert atmosphere (e.g., argon) at –20°C to prevent SEM group cleavage .

Advanced Research Questions

Q. How can reaction conditions be optimized for functionalizing the 4-bromo substituent in SEM-protected pyrazoles?

  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ or PdCl₂(dppf) catalysts in THF/H₂O at 80–100°C .
  • Lithiation strategies : Use LDA or n-BuLi at –78°C to deprotonate the pyrazole, followed by electrophilic quenching (e.g., CO₂ for carboxylation) .
  • Monitor reaction progress via TLC or LC-MS to minimize side reactions like SEM deprotection .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in halogenated pyrazole derivatives?

  • Single-crystal X-ray diffraction : Orthorhombic or monoclinic systems (e.g., P2₁2₁2₁) are common. Analyze intermolecular interactions (C–H···F, π–π stacking) to explain packing motifs and stability .
  • Hirshfeld surface analysis : Quantify hydrogen bonding and halogen interactions (Br···π, F···H) using software like CrystalExplorer .

Q. How do electronic effects of bromo and fluoro substituents influence reactivity in SEM-protected pyrazoles?

  • Electron-withdrawing effects : The fluorine atom at C5 directs electrophilic substitution to C3/C4 positions. Bromine at C4 enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols).
  • DFT calculations : Use Gaussian or ORCA to map electrostatic potential surfaces and predict regioselectivity .

Q. What methodologies enable selective deprotection of the SEM group without cleaving sensitive substituents?

  • Acidic conditions : Treat with TFA/H₂O (9:1) at 0°C for 1–2 hours.
  • Fluoride-based reagents : TBAF in THF at RT selectively cleaves the SEM group via Si–O bond hydrolysis.
  • Validate completeness of deprotection by ¹H NMR (disappearance of SEM’s –CH₂–O– signals at δ 3.5–4.0 ppm) .

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